molecular formula C13H18N2O3 B4394864 N'-(1,3-benzodioxol-5-ylmethyl)-N,N-diethylurea

N'-(1,3-benzodioxol-5-ylmethyl)-N,N-diethylurea

Cat. No. B4394864
M. Wt: 250.29 g/mol
InChI Key: UVGGDHCNJQCCGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N,N-diethylurea, also known as MDMA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MDMA is a member of the phenethylamine family and is structurally similar to both amphetamines and hallucinogens. It was first synthesized in 1912 by the German pharmaceutical company Merck, and its psychoactive properties were discovered in the 1970s.

Mechanism of Action

N'-(1,3-benzodioxol-5-ylmethyl)-N,N-diethylurea primarily acts on the serotonin system in the brain, increasing the release of serotonin and inhibiting its reuptake. This leads to increased serotonin levels in the synaptic cleft, resulting in enhanced mood, empathy, and sociability. N'-(1,3-benzodioxol-5-ylmethyl)-N,N-diethylurea also affects the release of other neurotransmitters, including dopamine and norepinephrine.
Biochemical and Physiological Effects:
N'-(1,3-benzodioxol-5-ylmethyl)-N,N-diethylurea has a range of biochemical and physiological effects, including increased heart rate and blood pressure, elevated body temperature, and dehydration. It can also cause changes in the levels of various hormones, including cortisol and oxytocin. N'-(1,3-benzodioxol-5-ylmethyl)-N,N-diethylurea has been shown to increase empathy and social bonding, and it may also have neuroprotective effects.

Advantages and Limitations for Lab Experiments

N'-(1,3-benzodioxol-5-ylmethyl)-N,N-diethylurea has several advantages for use in lab experiments, including its well-documented pharmacology and the availability of reliable animal models. It is also relatively easy to administer and has a rapid onset of action. However, N'-(1,3-benzodioxol-5-ylmethyl)-N,N-diethylurea also has several limitations, including its potential for abuse and the potential for adverse effects on the cardiovascular and nervous systems.

Future Directions

There are several potential future directions for research on N'-(1,3-benzodioxol-5-ylmethyl)-N,N-diethylurea, including further investigation of its therapeutic potential for psychiatric disorders, the development of safer and more effective analogs, and the exploration of its potential for use in psychotherapy and other clinical settings. Additionally, research is needed to better understand the long-term effects of N'-(1,3-benzodioxol-5-ylmethyl)-N,N-diethylurea use and to develop strategies for minimizing the potential risks associated with its use.

Scientific Research Applications

N'-(1,3-benzodioxol-5-ylmethyl)-N,N-diethylurea has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have significant effects on mood, empathy, and social behavior. N'-(1,3-benzodioxol-5-ylmethyl)-N,N-diethylurea has been investigated as a treatment for various psychiatric disorders, including post-traumatic stress disorder (PTSD), anxiety, and depression. Several clinical trials have shown promising results, and the FDA has designated N'-(1,3-benzodioxol-5-ylmethyl)-N,N-diethylurea as a breakthrough therapy for PTSD.

properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-1,1-diethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-3-15(4-2)13(16)14-8-10-5-6-11-12(7-10)18-9-17-11/h5-7H,3-4,8-9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGGDHCNJQCCGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NCC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2H-1,3-Benzodioxol-5-YL)methyl]-3,3-diethylurea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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